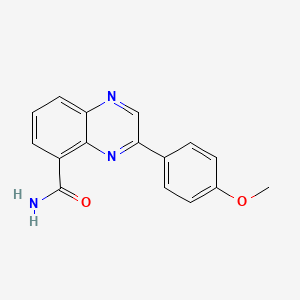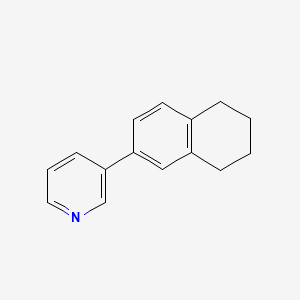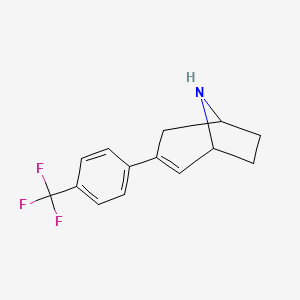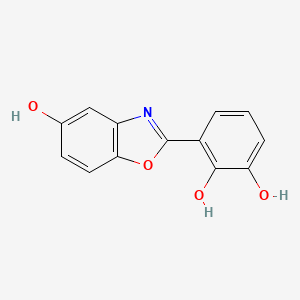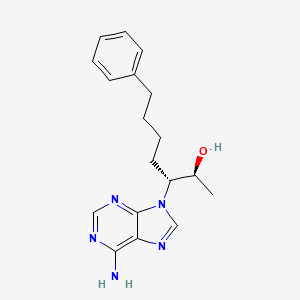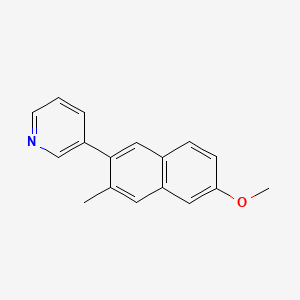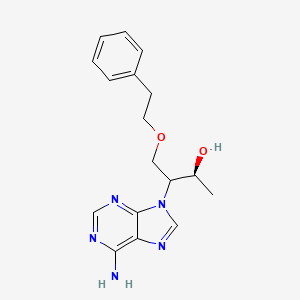![molecular formula C17H16N2O B10842531 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole](/img/structure/B10842531.png)
3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole typically involves multi-step organic reactions. One common method is the Fischer indolisation followed by N-alkylation.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure high yield and purity. The process would typically be optimized for large-scale production, focusing on cost-efficiency and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinodimethanes, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can modify the electronic properties of the compound, potentially altering its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinodimethanes, while substitution reactions can produce a variety of functionalized indole derivatives .
Wissenschaftliche Forschungsanwendungen
3-(Hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-(hexa-1,3-dienyloxy)-9H-pyrido[3,4-b]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Similar Compounds:
1,2,3,4-Tetrahydropyrrolo[3,4-b]indole: Known for its high binding affinity towards cannabinoid receptors.
Indole-2,3-quinodimethane: An important intermediate in organic synthesis with unique reactivity.
1H-Pyrazolo[3,4-b]pyridines: These compounds have significant biomedical applications and share structural similarities with pyrido[3,4-b]indoles.
Uniqueness: this compound stands out due to its hexa-1,3-dienyloxy group, which imparts unique electronic properties and reactivity.
Eigenschaften
Molekularformel |
C17H16N2O |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
3-[(1E,3E)-hexa-1,3-dienoxy]-9H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C17H16N2O/c1-2-3-4-7-10-20-17-11-14-13-8-5-6-9-15(13)19-16(14)12-18-17/h3-12,19H,2H2,1H3/b4-3+,10-7+ |
InChI-Schlüssel |
PUUXLLSHSWLAML-YZQQHVNFSA-N |
Isomerische SMILES |
CC/C=C/C=C/OC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Kanonische SMILES |
CCC=CC=COC1=NC=C2C(=C1)C3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Methoxyphenyl)methoxy]-2-phenyl-1,3-thiazolidin-4-one](/img/structure/B10842458.png)
